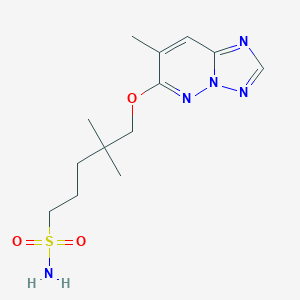

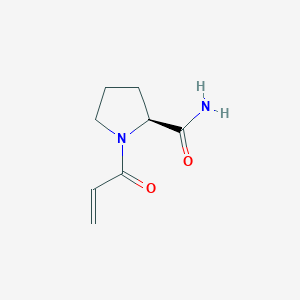

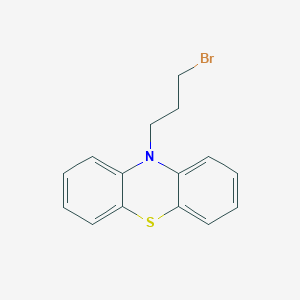

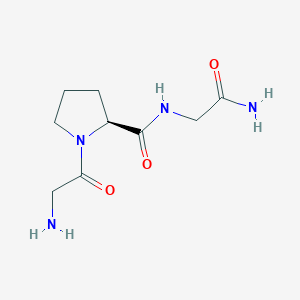

![molecular formula C8H13N3O2S B141408 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole CAS No. 13230-19-8](/img/structure/B141408.png)

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole and its derivatives has been a subject of interest due to their potential biological activities. Paper describes an improved synthesis method for this compound, which is an important intermediate in the synthesis of Tinidazole, a widely used antiprotozoal medication. The process involves the use of thiourea and ethyl bromide, replacing the traditional methods, and achieves a yield of 71%. Additionally, paper outlines the synthesis of related 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives by reacting 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride with various 1,4-dicarbonyl compounds.

Molecular Structure Analysis

The molecular structure of 1-methyl-4-nitro-1H-imidazole, a closely related compound, has been characterized using X-ray crystallography, FTIR, 1H NMR, 13C NMR, and EIMS techniques as reported in paper . The study provides detailed insights into the spectroscopic properties and structural confirmation of the compound. The crystal structure obtained from chloroform and hexane shows hydrogen bonding, which is driven by the interaction between the partial negative oxygen of the nitro group and the partial positive hydrogen of the N-CH3 group.

Chemical Reactions Analysis

The chemical reactivity of the imidazole derivatives is highlighted in paper , where 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. The study suggests that the presence of electron-withdrawing groups like NO2, F, Cl, and Br enhances the activity compared to electron-donating groups such as Me, OMe, and BuO. This indicates the importance of functional groups in determining the chemical reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure and synthesis pathways. The stability and reactivity of these compounds can be inferred from their spectroscopic data and biological assay results. For instance, paper discusses the synthesis of pH-sensitive nitroxides of the imidazole series with enhanced stability towards reduction, which is a significant property for their application as functional EPR probes. The stability is attributed to the tetraethyl substitution, which makes these nitroxides more resistant to ascorbate and increases their half-lives in rat blood.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Improvements : Research has focused on improving the synthesis methods for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, an important intermediate in the production of Tinidazole. A modified synthesis approach using thiourea and ethyl bromide instead of traditional methods achieved a yield of 71% (Hu Qiao-yun, 2010).

Applications in Drug Synthesis and Biology

- Biology-Oriented Drug Synthesis (BIODS) : A study on biology-oriented drug synthesis (BIODS) created 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives by treating metronidazole with various aryl and hetero-aryl carboxylic acids. This process, which aimed at β-glucuronidase inhibitory activity, found several potent analogs exceeding the standard d-saccharic acid 1,4-lactone's activity, showcasing the potential for therapeutic applications (U. Salar et al., 2017).

Crystallography and Material Science

- Crystal Structure Analysis : The study of crystal structures has utilized derivatives of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole to examine molecular arrangements and interactions. For instance, research on the crystal structures of related nitroimidazole compounds has provided insights into their molecular geometry and potential applications in material science (N. Boechat et al., 2016).

Anticancer and Antileishmanial Activity

- Anticancer Studies : Novel compounds synthesized using similar methodologies have been explored for their anticancer properties. A study on ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate demonstrated promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, indicating the potential for developing new anticancer agents (Vasantha Kumar et al., 2020).

- Leishmanicidal Evaluation : Compounds derived from nitroimidazole, including those with structural similarities to 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole, have shown efficient antileishmanial activity. This opens avenues for the development of treatments against Leishmaniasis, a neglected tropical disease (Michael A. Rodriguez et al., 2020).

properties

IUPAC Name |

1-(2-ethylsulfanylethyl)-2-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMLZBFXWXJFTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN1C=C(N=C1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565609 |

Source

|

| Record name | 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole | |

CAS RN |

13230-19-8 |

Source

|

| Record name | 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.